tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

Pharmaceutical intermediate handling Preparative organic synthesis Solid-phase dispensing

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS 121669-70-3) is an N-Boc-protected 4-iodopyrazole intermediate for pharmaceutical synthesis. • Orthogonal Boc group enables temporary N1 masking during cross-coupling; selective deprotection (HCl/EtOAc) preserves the iodine handle for sequential transformations. • Crystalline, non-hygroscopic solid (mp 67-70°C, H-bond donor count = 0) ensures precise automated dispensing in parallel synthesis. • Compatible with Suzuki, Sonogashira, Buchwald-Hartwig, and CuI-catalyzed 4-alkoxylation. Supplied at ≥98% purity.

Molecular Formula C8H11IN2O2
Molecular Weight 294.09 g/mol
CAS No. 121669-70-3
Cat. No. B050845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-iodo-1H-pyrazole-1-carboxylate
CAS121669-70-3
Molecular FormulaC8H11IN2O2
Molecular Weight294.09 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C=N1)I
InChIInChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3
InChIKeyWRCRIGRVTPLDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Iodo-1H-Pyrazole-1-Carboxylate: Identity and Properties


tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS 121669-70-3), also known as 1-Boc-4-iodopyrazole, is an N-Boc-protected 4-iodopyrazole derivative with molecular formula C₈H₁₁IN₂O₂ and molecular weight 294.09 g/mol [1]. The compound features a crystalline solid morphology with a melting point of 67–70°C . Its structural composition includes a pyrazole core substituted with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the N1 nitrogen atom, endowing the compound with dual functional handles for orthogonal synthetic transformations . It is predominantly utilized as a key intermediate in pharmaceutical and agrochemical synthesis programs, with commercial availability at ≥98% purity specification for research and development applications .

Non-hygroscopic crystalline solid supports precise automated dispensing in parallel synthesis workflows.
Dual orthogonal handles — N-Boc protection and 4-iodo — enable sequential functionalization and late-stage diversification.
Suitable as a key intermediate in medicinal chemistry and agrochemical research programs requiring controlled reactivity.

Why tert-Butyl 4-Iodo-1H-Pyrazole-1-Carboxylate Is Not Interchangeable


The selection of a specific 4-iodopyrazole derivative cannot be reduced to mere halogen identity; the interplay between the halogen atom, the N1 protecting group, and the pyrazole scaffold determines synthetic utility, physical handling properties, and compatibility with downstream chemistry. The N-Boc protecting group introduces orthogonal synthetic handles—enabling temporary masking of the pyrazole N1 position during cross-coupling or C–H functionalization steps, then permitting selective deprotection under acidic conditions without perturbing iodine-based functionalities [1]. The tert-butyl carbamate ester moiety further imparts favorable crystallization behavior (melting point 67–70°C), facilitating purification and precise weighing compared to the hygroscopic free 4-iodopyrazole . Direct substitution with 4-bromopyrazole or 4-chloropyrazole analogs would alter the halogen's leaving-group propensity and dehalogenation side-reaction profile, while alternative protecting groups such as trityl (Trt) introduce different steric and deprotection requirements [2].

Unprotected 4-iodopyrazole

Hygroscopic nature and lack of N-Boc protection compromise automated dispensing accuracy and orthogonal synthetic handle; direct substitution may introduce unwanted N–H reactivity.

4-Bromo or 4-chloro analogs

Different oxidative addition rates and dehalogenation side-reaction profiles may alter cross-coupling outcomes and require re-optimization of catalytic systems.

Trityl (Trt) protected pyrazoles

Steric bulk and distinct deprotection conditions may limit compatibility with Ir-catalyzed C–H borylation and shift the orthogonal functionalization sequence.

Comparative Evidence for tert-Butyl 4-Iodo-1H-Pyrazole-1-Carboxylate


Non-Hygroscopic Crystalline Solid vs. Free 4-Iodopyrazole

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate exhibits a melting point of 67–70°C and is handled as a crystalline solid, contrasting with the more hygroscopic and lower-melting character of unprotected 4-iodopyrazole (mp 108–110°C but prone to moisture uptake) . The Boc protection of the N1 nitrogen eliminates hydrogen-bonding donor capacity at this position (hydrogen bond donor count = 0), reducing hygroscopicity and improving weighing accuracy in automated solid-dispensing workflows [1].

Non-hygroscopic handling
Class-level
Crystalline solid, mp 67–70°C, H-bond donor count 0 vs. free 4-iodopyrazole hygroscopic, mp 108–110°C, HBD=1
Supports accurate automated dispensing by reducing moisture uptake.
Ambient storage conditions assumed; class-level inference from computed properties.
Pharmaceutical intermediate handling Preparative organic synthesis Solid-phase dispensing

Halogen Bonding: 4-Iodo vs. 4-Bromo Pyrazoles

Rotational spectroscopy and ab initio calculations have established that both 4-iodopyrazole and 4-bromopyrazole form halogen bonds broadly comparable in strength to those formed by CH₃X and CF₃X (X = halogen) [1]. The nuclear quadrupole coupling constants χₐₐ(X) and χbb(X)−χcc(X) of the halogen atoms were experimentally determined for four isotopologues of 4-bromopyrazole and two isotopologues of 4-iodopyrazole [2]. Both compounds exhibit comparable halogen-bonding capacity; selection between iodine and bromine therefore hinges on orthogonal synthetic considerations rather than halogen-bond strength differentiation.

Halogen bonding equivalence
Head-to-head
Both 4-iodo and 4-bromo pyrazoles form halogen bonds comparable to CH₃X/CF₃X analogs; quadrupole coupling constants determined.
Halogen-bond strength does not differentiate procurement choice.
Rotational spectroscopy data; strength is context-dependent.
Fragment-based drug discovery Biochemical crystallography Halogen bonding

Boc Compatibility with Ir-Catalyzed C–H Borylation

Ir-catalyzed C–H borylation is found to be fully compatible with Boc protecting groups on heterocycles, including pyrroles, indoles, and azaindoles, enabling selective functionalization at C–H positions β to nitrogen [1]. This compatibility extends to N-Boc-protected pyrazoles by class-level inference, whereas alternative protecting groups such as trityl (Trt) exhibit different steric and stability profiles under borylation conditions [2]. The Boc group can be removed via thermolysis or retained intact during subsequent transformations, offering orthogonal functionalization pathways.

C–H borylation compatibility
Class-level
Boc group compatible with Ir-catalyzed C–H borylation; enables selective β-to-N functionalization while protecting group remains intact.
Enables orthogonal late-stage diversification strategies.
Evidence from related N-Boc heterocycles; pyrazole-specific validation recommended.
C–H functionalization Late-stage diversification Heterocycle borylation

Selective Deprotection of the N-Boc Group

In N-Boc-protected pyrazolylalanine derivatives, acid-catalyzed deprotection with TFA/CH₂Cl₂ yields free amino acids isolated as dihydrochloride salts, whereas selective deprotection with HCl/EtOAc furnishes N-Boc-deprotected tert-butyl esters as dihydrochlorides, preserving tert-butyl ester functionalities [1]. This orthogonal deprotection profile extends by class-level inference to tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, where the Boc group can be removed while retaining the tert-butyl carbamate ester integrity under HCl/EtOAc conditions.

Selective deprotection pathways
Class-level
HCl/EtOAc removes Boc while preserving tert-butyl ester; TFA/CH₂Cl₂ yields full deprotection to free pyrazole.
Offers sequential functionalization control in multi-step syntheses.
Deprotection outcome is acid-dependent; extrapolated from pyrazolylalanine analogs.
Protecting group strategy Orthogonal deprotection Peptidomimetic synthesis

4-Iodo as a Handle for Diverse Pd-Catalyzed Couplings

The iodine substituent at the 4-position of the pyrazole core allows for diverse cross-coupling reactions including Suzuki, Sonogashira, and Buchwald–Hartwig couplings, enabling efficient formation of C–C and C–N bonds . Direct comparison of chloro, bromo, and iodopyrazoles in Suzuki–Miyaura reactions revealed that bromo and chloro derivatives exhibit reduced propensity for dehalogenation side reactions compared to iodopyrazoles [1]. The 4-iodo derivative thus occupies a specific reactivity niche: higher oxidative addition rates but greater susceptibility to undesired dehalogenation.

4-Iodo cross-coupling reactivity
Head-to-head
Higher oxidative addition rates but increased dehalogenation tendency vs. bromo/chloro analogs in Suzuki–Miyaura couplings.
Reactivity niche: suitable for demanding coupling partners with proper catalyst/ligand selection.
I > Br ≈ Cl in dehalogenation susceptibility under reported conditions.
Suzuki coupling Sonogashira coupling Buchwald-Hartwig amination

Applications of tert-Butyl 4-Iodo-1H-Pyrazole-1-Carboxylate


Automated Parallel Synthesis for Medicinal Chemistry

The crystalline solid morphology and non-hygroscopic character of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (mp 67–70°C, H-bond donor count = 0) enable precise automated dispensing in parallel synthesis workflows, minimizing weighing errors and moisture-related degradation. This facilitates high-throughput library generation of 4-substituted pyrazole derivatives via Suzuki, Sonogashira, or Buchwald–Hartwig couplings for lead optimization campaigns .

Fragment-Based Drug Discovery with Halogen Bonding Probes

4-Iodopyrazole derivatives serve as halogen-bonding fragments in biochemical crystallography for target protein structure determination. Both 4-iodo and 4-bromo pyrazoles form halogen bonds comparable in strength to CF₃X analogs and have been described as 'magic bullets' for this application. The N-Boc-protected variant enables controlled solubility and handling while preserving halogen-bonding capacity for fragment screening campaigns [1].

Orthogonal Protecting Group Strategies in Total Synthesis

The N-Boc protecting group provides orthogonal synthetic handles: compatibility with Ir-catalyzed C–H borylation conditions enables late-stage functionalization at positions β to nitrogen while the Boc group remains intact; alternatively, selective deprotection with HCl/EtOAc removes Boc while preserving tert-butyl ester functionalities, or complete deprotection with TFA/CH₂Cl₂ yields the free 4-iodopyrazole for subsequent N-alkylation or N-arylation [2].

4-Alkoxylation in Natural Product Analog Synthesis

The 4-iodo-1H-pyrazole scaffold undergoes CuI-catalyzed direct 4-alkoxylation with alcohols under microwave irradiation (130°C, 1 h, 20 mol% CuI, 20 mol% 3,4,7,8-tetramethyl-1,10-phenanthroline, 2 equiv t-BuOK), enabling efficient synthesis of 4-alkoxy pyrazole derivatives for applications including withasomnine and homolog synthesis [3]. The N-Boc protection remains compatible with these coupling conditions, permitting subsequent orthogonal deprotection.

Application
Selection Property
Validation Focus
Automated parallel synthesis
Non-hygroscopic crystalline solid
Dispensing accuracy and moisture stability
Fragment-based drug discovery
Halogen-bonding capacity with N-Boc protection
Fragment soaking and co-crystallization compatibility
Orthogonal protecting group strategy
Orthogonal Boc and iodo handles
Sequential C–H borylation and selective deprotection compatibility
4-Alkoxylation for natural product analogs
4-Iodo cross-coupling versatility
CuI-catalyzed alkoxylation scope and functional group tolerance

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